molecular formula C23H18BrN3O3 B11708473 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide

3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide

Cat. No.: B11708473
M. Wt: 464.3 g/mol
InChI Key: XNHZLKRSJGCWNF-UHFFFAOYSA-N
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Description

3-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound that features a brominated isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE typically involves multiple steps:

    Formation of Isoindoline: The isoindoline ring is formed through a cyclization reaction, often involving phthalic anhydride and ammonia.

    Amidation: The final step involves the reaction of the brominated isoindoline with N-(2-methylphenyl)benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the brominated site, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound is being explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry

    Polymer Synthesis: It can be used in the synthesis of polymers with unique properties, such as enhanced thermal stability.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It targets specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It interferes with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(5-CHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE
  • **3-{[(5-FLUORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)BENZAMIDE

Uniqueness

    Bromine Substitution: The presence of a bromine atom in the isoindoline ring distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity.

    Enhanced Activity: The brominated compound may exhibit enhanced biological activity compared to its analogs due to the unique electronic effects of the bromine atom.

Properties

Molecular Formula

C23H18BrN3O3

Molecular Weight

464.3 g/mol

IUPAC Name

3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C23H18BrN3O3/c1-14-5-2-3-8-20(14)26-21(28)15-6-4-7-17(11-15)25-13-27-22(29)18-10-9-16(24)12-19(18)23(27)30/h2-12,25H,13H2,1H3,(H,26,28)

InChI Key

XNHZLKRSJGCWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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